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Compound of Interest

Compound Name: 5-Bromo-2,4-difluoroaniline

Cat. No.: B1273227

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic

resonance (NMR) spectroscopic data for 5-Bromo-2,4-difluoroaniline. The information is
intended for researchers, scientists, and professionals in drug development who utilize this
compound in their work.

Chemical Structure and Spectroscopic Overview

5-Bromo-2,4-difluoroaniline is a halogenated aromatic amine with the molecular formula
CeHaBrF2N. Its structure, characterized by a bromine atom and two fluorine atoms on the
aniline ring, gives rise to distinct spectroscopic signatures. This guide covers the tH, 13C, and
1F NMR, along with mass spectrometry data, which are crucial for the structural elucidation
and purity assessment of this compound.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data from various spectroscopic analyses
of 5-Bromo-2,4-difluoroaniline.

Table 1: *"H NMR Spectroscopic Data
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] Chemical Shift () o Coupling Constant
Proton Assignment Multiplicity
ppm (J) Hz
H-6 6.97 dd 7.2,6.7
H-3 6.85 t 8.2
-NH2 3.63 brs

Solvent: CDClIs, Frequency: 400 MHz[1]

. i 13
Carbon Assignment Predicted Chemical Shift (6) ppm
c-1 140.2 (dd, J=240, 12 Hz)
c-2 150.1 (dd, J=245, 13 Hz)
C-3 111.5 (dd, J=22, 4 Hz)
C-4 125.1 (d, J=4 Hz)
C-5 98.6 (d, J=28 Hz)
C-6 119.2 (d, J=4 Hz)

Data obtained from predictive algorithms and may vary from experimental values.

Iable 3 E[edicted 19E DINIB SpecI[QSQQpic Data

Predicted Chemical Shift

Fluorine Assignment Multiplicity
(3) ppm

F-2 -128.5 d

F-4 -119.0 d

Referenced to CFCls. Data is predictive and should be confirmed experimentally.

Table 4: Mass Spectrometry Data
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Parameter Value

Molecular Formula CeHaBrrFz2N
Molecular Weight 208.00 g/mol [2][3]
Exact Mass 206.9495009 u[3]

207/209 (M+, M+2), reflecting the isotopic

Key Fragmentation Peaks (m/z) ]
abundance of Bromine.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for 5-Bromo-
2,4-difluoroaniline.

NMR Spectroscopy

Sample Preparation:
e Accurately weigh 5-10 mg of 5-Bromo-2,4-difluoroaniline.

» Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCIs) in a

clean, dry vial.
o Transfer the solution to a 5 mm NMR tube.
Data Acquisition:

e 1H NMR: A standard single-pulse experiment is used. Data is typically acquired with 16 to 64
scans, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.

e 13C NMR: A proton-decoupled experiment is standard. Due to the lower natural abundance
and sensitivity of 13C, a greater number of scans (typically 1024 or more) and a larger
sample concentration may be required.

e 19F NMR: A standard one-pulse experiment is used. 1°F is a highly sensitive nucleus, and
spectra can be acquired relatively quickly.
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Mass Spectrometry

Sample Preparation:

e Prepare a dilute solution of 5-Bromo-2,4-difluoroaniline in a volatile organic solvent such
as methanol or acetonitrile.

Data Acquisition (Electron lonization - El):
e The sample is introduced into the ion source of the mass spectrometer.
e The molecules are ionized by a beam of electrons (typically at 70 eV).

e The resulting ions are accelerated and separated based on their mass-to-charge ratio. The
presence of bromine is typically confirmed by the characteristic M+ and M+2 isotopic pattern
with a near 1:1 ratio.[4]

Visualizations
Chemical Structure and NMR Assignments

Caption: Chemical structure of 5-Bromo-2,4-difluoroaniline with *H NMR assignments.

Spectroscopic Analysis Workflow
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Workflow for Spectroscopic Analysis

Sample of
5-Bromo-2,4-difluoroaniline

NMR Analysis MS Analysis
Prepare NMR Sample Prepare MS Sample
(in CDCI3) (in MeOH or ACN)

1H NMR 13C NMR 19F NMR Mass Spectrometry
Acquisition Acquisition Acquisition (EI-MS)

Process NMR Data Process MS Data
(FT, Phasing, Integration) (Identify M+, Fragments)

Structural Elucidation
and Purity Assessment

Click to download full resolution via product page

Caption: A logical workflow for the complete spectroscopic analysis of the compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Data of 5-Bromo-2,4-difluoroaniline: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1273227#5-bromo-2-4-difluoroaniline-nmr-
spectroscopic-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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